3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, cyclopentyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the cyclopentylthiophene intermediate: This can be achieved through a cyclization reaction involving thiophene and a suitable cyclopentyl precursor.
Introduction of the benzenesulfonamide group: This step involves the reaction of the cyclopentylthiophene intermediate with a benzenesulfonyl chloride derivative under basic conditions.
Fluorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzenesulfonamide: Lacks the cyclopentyl and thiophene groups, which may reduce its biological activity.
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide: Lacks the fluorine and methoxy groups, which can affect its chemical reactivity and binding properties.
Uniqueness
The unique combination of fluorine, methoxy, thiophene, cyclopentyl, and benzenesulfonamide groups in 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide provides it with distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-21-14-7-6-12(11-13(14)17)23(19,20)18-16(8-2-3-9-16)15-5-4-10-22-15/h4-7,10-11,18H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAZEISQYGCNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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